molecular formula C14H15N3O2 B1455481 N-Methyl-4-(4-(methylamino)phenoxy)picolinamide CAS No. 943314-89-4

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Cat. No.: B1455481
CAS No.: 943314-89-4
M. Wt: 257.29 g/mol
InChI Key: WGYCXLGTZGOZTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its derivatives have been synthesized and evaluated for their cytotoxic activity against various cell lines . The primary targets of this compound are cancer cells, specifically A549, H460, and HT29 cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It binds to the ATP pocket of Aurora-B kinase , a protein that plays a crucial role in cell division and growth. By binding to this site, this compound prevents the kinase from functioning properly, thereby inhibiting cell division and growth .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of aurora-b kinase, which plays a key role in the mitotic spindle assembly checkpoint . This checkpoint ensures that chromosomes are properly aligned before cell division proceeds. By inhibiting Aurora-B kinase, this compound disrupts this checkpoint, leading to errors in chromosome segregation and ultimately cell death .

Pharmacokinetics

The compound’s cytotoxic activity suggests that it is able to reach its target cells and exert its effects

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . In vitro studies have shown that the compound has marked antiproliferative activity against A549, H460, and HT29 cell lines . This suggests that this compound could potentially be used as a therapeutic agent for treating various types of cancer.

Biochemical Analysis

Biochemical Properties

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cell proliferation. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the inhibition of kinase activity, thereby affecting cell signaling pathways that regulate cell growth and survival . Additionally, this compound has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts signaling cascades that are essential for cell proliferation and survival. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that promote apoptosis and inhibit tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The effects of this compound on metabolic flux and metabolite levels are still being investigated, but preliminary studies suggest that it can influence the levels of key metabolites involved in cellular energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with kinases and other signaling proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for its ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide typically involves the reaction of 4-aminophenol with N-methyl-4-chloropicolinamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours . The general reaction scheme is as follows:

  • Dissolve 4-aminophenol in DMF.
  • Add potassium tert-butoxide to the solution.
  • Introduce N-methyl-4-chloropicolinamide and potassium carbonate.
  • Heat the reaction mixture to 80°C and maintain for 6 hours.
  • Cool the mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products Formed

    Oxidation: Formation of N-Methyl-4-(4-(methylamino)phenoxy)picolinic acid.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of various substituted picolinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-15-10-3-5-11(6-4-10)19-12-7-8-17-13(9-12)14(18)16-2/h3-9,15H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYCXLGTZGOZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716816
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943314-89-4
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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